molecular formula C₁₄H₂₈O₆ B1140018 Octyl beta-D-mannopyranoside CAS No. 140147-38-2

Octyl beta-D-mannopyranoside

Cat. No.: B1140018
CAS No.: 140147-38-2
M. Wt: 292.37
InChI Key:
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Description

Octyl beta-D-mannopyranoside is a biochemical reagent widely used in scientific research. It is a non-ionic surfactant derived from mannose, a type of sugar. The compound is known for its ability to solubilize membrane proteins, making it valuable in various biochemical and biophysical studies .

Scientific Research Applications

Octyl beta-D-mannopyranoside has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Octyl Beta-D-Mannopyranoside is a small molecule that primarily targets Aquaporin Z in Escherichia coli (strain K12) . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for water transport in cells.

Mode of Action

It is known to interact with its target, aquaporin z, influencing the transport of water and potentially other small solutes

Biochemical Pathways

This compound is involved in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery . The compound’s role in these biochemical pathways and their downstream effects is an area of active research.

Pharmacokinetics

It is known that lipid vesicles containing this compound demonstrate good stability after 3 months of storage , suggesting potential implications for its bioavailability and pharmacokinetics.

Result of Action

It has been found that this compound combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cholesterol in the membrane environment can synergistically affect the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl beta-D-mannopyranoside typically involves the glycosylation of mannose derivatives. One common method includes the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide, followed by deprotection steps to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized for large-scale synthesis, including temperature control, solvent selection, and reaction time management .

Chemical Reactions Analysis

Types of Reactions: Octyl beta-D-mannopyranoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Glycosylation: Uses glycosyl donors like acetobromomannose and catalysts such as silver triflate.

    Oxidation: Can be oxidized using reagents like periodate.

    Reduction: Reduction can be achieved using agents like sodium borohydride.

Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives of this compound .

Comparison with Similar Compounds

  • Octyl alpha-D-glucopyranoside
  • Nonyl-beta-D-1-thiomaltoside
  • Methyl beta-D-arabinopyranoside

Comparison: Octyl beta-D-mannopyranoside is unique due to its specific interaction with mannose-binding proteins and its ability to form stable micelles at lower concentrations compared to similar compounds. This makes it particularly useful in studies requiring high protein stability and solubility .

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-PEBLQZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312400
Record name Octyl β-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140147-38-2
Record name Octyl β-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140147-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl β-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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